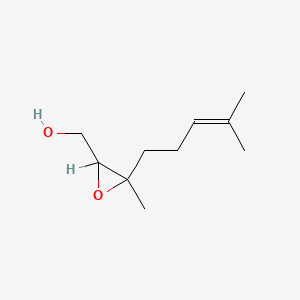

2,3-Epoxy-3,7-dimethyloct-6-enol

Description

Contextualization within Terpenoid and Epoxide Chemistry Research

The academic importance of 2,3-Epoxy-3,7-dimethyloct-6-enol is best understood by considering its position within two major fields of study: terpenoid chemistry and epoxide chemistry.

Terpenoids, or terpenes, are a vast and diverse class of naturally occurring organic chemicals derived from units of isoprene. This compound is a derivative of a C10 monoterpenoid, structurally related to common acyclic terpene alcohols like geraniol (B1671447) and nerol (B1678202). lookchem.com Terpenes are notable for their wide range of applications, including in fragrances, pharmaceuticals, and as renewable feedstocks for the chemical industry. rsc.orgmdpi.com The study of terpenes and their chemical transformations is a cornerstone of natural product chemistry.

The presence of an epoxide—a three-membered ring containing two carbon atoms and one oxygen atom—makes this compound particularly reactive. ontosight.ai Epoxides are highly valued in organic synthesis as versatile intermediates. The inherent ring strain of the epoxide group allows for facile ring-opening reactions, providing a powerful method for introducing new functional groups and building molecular complexity. Terpene epoxides, such as this one, are recognized as crucial primary intermediates in the synthesis of a variety of products, including green polymers like epoxy resins and polycarbonates. mdpi.comacs.org Research in this area often focuses on developing efficient and selective methods for the epoxidation of terpene precursors. rsc.org

Research Rationale and Scope of Investigation for 2,3-Epoxy-3,7-dimethyloct-6-enol

The primary rationale for investigating 2,3-Epoxy-3,7-dimethyloct-6-enol stems from its utility as a synthetic intermediate for producing more complex and often high-value molecules. ontosight.ai Its bifunctional nature, containing both an epoxide and a hydroxyl group, allows for a range of selective chemical modifications.

The scope of investigation for this compound is broad and encompasses several key areas:

Synthesis: A significant portion of research is dedicated to the synthesis of 2,3-Epoxy-3,7-dimethyloct-6-enol itself. A common method is the epoxidation of the 2,3-double bond of acyclic terpenoid alcohols like geraniol or nerol, using various epoxidizing agents. ontosight.ailookchem.com Studies often focus on achieving high selectivity and yield, sometimes employing catalytic methods to improve the efficiency and environmental footprint of the reaction. rsc.orgmdpi.com

Stereoselectivity: The compound has two stereocenters at the C2 and C3 positions of the epoxide ring. guidechem.com Consequently, a major focus of research is the development of stereoselective synthesis methods to produce specific enantiomers or diastereomers. This is critical because the biological activity of resulting products is often dependent on their specific stereochemistry.

Reaction Chemistry: Researchers explore the reactivity of the epoxide ring. Acid-catalyzed ring-opening reactions, for instance, can lead to the formation of diols and other derivatives. researchgate.net These reactions are fundamental for using the compound as a building block in the synthesis of natural products, pharmaceuticals, and insect pheromones. ontosight.airesearchgate.net

Application as a Building Block: The ultimate goal of much of the research is to use 2,3-Epoxy-3,7-dimethyloct-6-enol as a chiral intermediate to construct more elaborate molecular architectures. Its downstream applications include the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. ontosight.ai

Chemical Data Tables

Table 1: Physicochemical Properties of 2,3-Epoxy-3,7-dimethyloct-6-enol

| Property | Value |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| Density | 0.954 g/cm³ |

| Boiling Point | 238.6°C at 760 mmHg |

| Flash Point | 86.7°C |

| pKa | 14.44 ± 0.10 (Predicted) |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

Data sourced from lookchem.comacs.orgguidechem.com

Table 2: Compound Identifiers for 2,3-Epoxy-3,7-dimethyloct-6-enol

| Identifier | Value |

|---|---|

| CAS Number | 50727-94-1 |

| InChI | InChI=1S/C10H18O2/c1-8(2)5-4-6-10(3)9(7-11)12-10/h5,9,11H,4,6-7H2,1-3H3 |

| InChIKey | RZRBXGPSHVAUQO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCCC1(C(O1)CO)C)C |

Data sourced from lookchem.comguidechem.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,3-Epoxy-3,7-dimethyloct-6-enol |

| Geraniol |

| Nerol |

Structure

3D Structure

Properties

CAS No. |

50727-94-1 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

[3-methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol |

InChI |

InChI=1S/C10H18O2/c1-8(2)5-4-6-10(3)9(7-11)12-10/h5,9,11H,4,6-7H2,1-3H3 |

InChI Key |

RZRBXGPSHVAUQO-UHFFFAOYSA-N |

SMILES |

CC(=CCCC1(C(O1)CO)C)C |

Canonical SMILES |

CC(=CCCC1(C(O1)CO)C)C |

Origin of Product |

United States |

Occurrence and Natural Biogenesis of 2,3 Epoxy 3,7 Dimethyloct 6 Enol

Natural Isolation and Identification from Biological Sources

2,3-Epoxy-3,7-dimethyloct-6-enol is a naturally occurring monoterpenoid. It is a derivative of geraniol (B1671447), a compound widely found in the essential oils of various plants. breyner.fr For instance, geraniol is a known component of geranium, rose, and citrus fruits. breyner.fr The conversion of geraniol to its epoxide form, 2,3-Epoxy-3,7-dimethyloct-6-enol, can occur within these plant species.

While the primary focus is often on plant sources, the biosynthesis of related terpenoid structures is also observed in microorganisms. For example, (S)-2,3-epoxysqualene is a metabolite found in or produced by Saccharomyces cerevisiae. nih.gov This highlights the potential for microbial synthesis of epoxy-terpenoid compounds, although specific isolation of 2,3-Epoxy-3,7-dimethyloct-6-enol from microbes is a subject for further investigation.

Table 1: Examples of Natural Sources of Geraniol (Precursor to 2,3-Epoxy-3,7-dimethyloct-6-enol)

| Biological Source | Compound Family |

| Geranium | Essential Oil |

| Rose | Essential Oil |

| Citrus Fruits | Essential Oil |

| Palmarosa | Essential Oil |

| Java Lemongrass | Essential Oil |

The precursor to 2,3-Epoxy-3,7-dimethyloct-6-enol, geraniol, and its derivatives play a crucial role in chemical ecology, acting as semiochemicals that mediate interactions between organisms. uni.lu Plants, for example, release these compounds as alarm signals when attacked by herbivores. uni.lu

Geraniol and related monoterpenoids like citral (B94496) and geranic acid function as alarm pheromones. uni.lu For instance, wheat seedlings have been observed to emit geranic acid in response to feeding by the cherry-oat aphid, Rhopalosiphum padi. uni.lu Similarly, the bean plant, Vicia faba, produces geranic acid when fed upon by the pea aphid, Acyrthosiphon pisum. uni.lu These volatile compounds can serve to repel herbivores or attract the natural enemies of the attacking insects, forming a complex defense mechanism.

Geraniol itself is recognized for its insecticidal and repellent properties against a wide range of insects and mites. breyner.frpenntybio.com This bioactivity underscores the ecological significance of this class of compounds in plant-insect interactions.

Biosynthetic Pathways and Enzymology of 2,3-Epoxy-3,7-dimethyloct-6-enol

The biosynthesis of 2,3-Epoxy-3,7-dimethyloct-6-enol originates from the common monoterpene precursor, geraniol. lookchem.com The formation of geraniol itself is a multi-step process within the broader terpenoid biosynthesis pathway. The journey begins with the condensation of isopentenyl diphosphate (B83284) and dimethylallyl diphosphate, catalyzed by geranyl diphosphate synthase, to form geranyl diphosphate. uni.lu Geraniol synthase then catalyzes the conversion of geranyl diphosphate to geraniol. researchgate.net

The direct precursor to 2,3-Epoxy-3,7-dimethyloct-6-enol is geraniol. lookchem.com The key transformation is the epoxidation of the double bond at the 2,3-position of geraniol. This reaction results in the formation of the characteristic epoxy ring of the target molecule.

The enzymatic epoxidation of geraniol to 2,3-Epoxy-3,7-dimethyloct-6-enol is a critical step. While the specific enzyme responsible for this transformation in many organisms is yet to be fully characterized, it is widely accepted that cytochrome P450 monooxygenases are often involved in such epoxidation reactions in terpenoid metabolism.

In a related pathway, the oxidation of geraniol to geranial (a component of citral) is catalyzed by geraniol dehydrogenase. uni.luresearchgate.net This enzyme has been isolated and characterized from plants like Polygonum minus. researchgate.net Although this is an oxidation reaction and not an epoxidation, it demonstrates the enzymatic machinery present in plants for modifying geraniol. The formation of 2,3-Epoxy-3,7-dimethyloct-6-enol would require a different enzymatic activity, likely an epoxidase. The synthesis can also be achieved chemically through the epoxidation of geraniol using agents like peracids. ontosight.ai

Synthetic Methodologies for 2,3 Epoxy 3,7 Dimethyloct 6 Enol and Its Stereoisomers

Total Synthesis Approaches to 2,3-Epoxy-3,7-dimethyloct-6-enol

Total synthesis of 2,3-epoxy-3,7-dimethyloct-6-enol, also known as 2,3-epoxygeraniol, primarily originates from the readily available starting material, geraniol (B1671447). odinity.comresearchgate.net The key transformation is the selective epoxidation of the electron-rich double bond at the C2-C3 position. odinity.comresearchgate.net

Epoxidation Strategies for the C2-C3 Double Bond

The epoxidation of the C2-C3 double bond in geraniol is a critical step in the synthesis of 2,3-epoxy-3,7-dimethyloct-6-enol. Various reagents and conditions have been explored to achieve this transformation, with a key challenge being the regioselectivity between the two double bonds of geraniol. odinity.comresearchgate.net

One common method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). odinity.com However, this method often leads to a mixture of products, including the 2,3-epoxide, the 6,7-epoxide, and the diepoxide, due to the comparable reactivity of both double bonds. odinity.comnih.gov

A more selective approach is the Sharpless asymmetric epoxidation, which not only provides high enantioselectivity but also exhibits remarkable regioselectivity for the allylic C2-C3 double bond. acs.orgtcnj.edu This is attributed to the coordination of the allylic hydroxyl group of geraniol to the titanium catalyst, directing the epoxidation to the proximal double bond. youtube.commdpi.com The reaction typically employs titanium(IV) isopropoxide, a hydroperoxide like tert-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET). libretexts.orgacs.org

Another approach utilizes dimethyldioxirane (B1199080) (DMDO) as the epoxidizing agent. researchgate.netnih.gov The selectivity of DMDO-mediated epoxidation is influenced by the solvent. In non-hydrogen-bonding solvents like acetone, the C2-C3 epoxide is the major product. researchgate.netnih.gov This selectivity is further enhanced in hydrogen-bonding solvents like methanol, which is attributed to intramolecular hydrogen bonding between the hydroxyl group and the C2-C3 double bond, increasing its reactivity. nih.govnih.gov

| Epoxidation Reagent | Selectivity for C2-C3 Epoxidation | Key Features |

| m-Chloroperoxybenzoic acid (mCPBA) | Low to moderate | Can produce a mixture of mono- and di-epoxides. odinity.com |

| Sharpless Asymmetric Epoxidation | High | Provides high enantioselectivity and regioselectivity. acs.orgtcnj.edu |

| Dimethyldioxirane (DMDO) | Moderate to high | Solvent-dependent selectivity. researchgate.netnih.gov |

Selective Functionalization of the C6-C7 Double Bond

While the primary focus is often on the C2-C3 epoxidation, selective functionalization of the C6-C7 double bond can also be a synthetic consideration, potentially leading to analogs of 2,3-epoxy-3,7-dimethyloct-6-enol. However, in the context of synthesizing the title compound, the goal is typically to preserve the C6-C7 double bond. odinity.com In methods like mCPBA epoxidation, the formation of the 6,7-epoxygeraniol is a common side product. odinity.com Kinetic studies on the epoxidation of geraniol with dimethyldioxirane have shown that the relative reactivity of the two double bonds is solvent-dependent, allowing for some control over the regioselectivity. nih.gov

Methodologies for Installing the Hydroxyl Functionality

In the synthesis of 2,3-epoxy-3,7-dimethyloct-6-enol starting from geraniol, the primary hydroxyl group is already present in the starting material. nih.gov Therefore, the main challenge is not the installation of the hydroxyl group itself, but rather its protection or its role in directing the stereochemistry of the epoxidation. youtube.commdpi.com For instance, in the Sharpless epoxidation, the allylic hydroxyl group is crucial for coordinating with the titanium catalyst, which in turn directs the epoxidation to the adjacent double bond. youtube.commdpi.com In other synthetic routes that might not start from geraniol, standard methods for introducing a primary alcohol, such as the reduction of a corresponding carboxylic acid or aldehyde, could be employed.

Stereoselective and Enantioselective Synthesis of 2,3-Epoxy-3,7-dimethyloct-6-enol

The biological activity of 2,3-epoxy-3,7-dimethyloct-6-enol is often dependent on its stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance. rug.nl

Chiral Auxiliary-Based Methods

Chiral auxiliaries, often derived from naturally abundant chiral molecules like terpenes, can be used to induce stereoselectivity in chemical reactions. researchgate.netnih.govresearchgate.net While not the most common approach for the synthesis of 2,3-epoxy-3,7-dimethyloct-6-enol, in principle, a chiral auxiliary could be attached to a precursor molecule to direct the facial selectivity of the epoxidation reaction. After the desired stereochemistry is established, the auxiliary is removed. The Sharpless epoxidation itself can be viewed as a form of chiral auxiliary-based method, where the diethyl tartrate acts as a chiral ligand to create a chiral catalytic environment. libretexts.orgyoutube.com

Asymmetric Catalysis in the Epoxidation and Hydroxyl Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, and it has been successfully applied to the synthesis of 2,3-epoxy-3,7-dimethyloct-6-enol. libretexts.orgacs.org

The most prominent example is the Sharpless asymmetric epoxidation. acs.orgtcnj.edu By using either (+)-diethyl tartrate or (-)-diethyl tartrate as the chiral ligand, it is possible to selectively synthesize either the (2R,3R) or the (2S,3S) enantiomer of 2,3-epoxygeraniol with high enantiomeric excess. libretexts.org The choice of tartrate dictates which face of the double bond is epoxidized. libretexts.org For example, using L-(+)-diethyl tartrate directs the epoxidation to form (2S, 3S)-epoxy geraniol. odinity.com

Beyond the Sharpless system, other transition metal-based catalysts have been investigated for asymmetric epoxidation. Vanadium complexes with chiral hydroxamic acid ligands have shown promise in the asymmetric epoxidation of allylic and homoallylic alcohols. nih.gov Similarly, tungsten-catalyzed asymmetric epoxidation using a bishydroxamic acid complex and hydrogen peroxide has been developed for a broad range of allylic alcohols. acs.org

| Catalyst System | Chiral Ligand | Oxidant | Enantioselectivity (ee) |

| Titanium(IV) isopropoxide | Diethyl tartrate (DET) | tert-Butyl hydroperoxide (TBHP) | >90% mdpi.com |

| Vanadium complexes | α-Amino acid-based hydroxamic acids | tert-Butyl hydroperoxide (TBHP) | Moderate for homoallylic alcohols nih.gov |

| Tungsten complex | Bishydroxamic acid (BHA) | Hydrogen peroxide (H₂O₂) | 84–98% for various allylic alcohols acs.org |

Chemoenzymatic Synthetic Routes

Chemoenzymatic approaches to synthesizing 2,3-epoxy-3,7-dimethyloct-6-enol, also known as epoxy geraniol, and its stereoisomers offer a powerful combination of chemical and enzymatic strategies to achieve high selectivity and efficiency. These methods often utilize enzymes for key stereoselective transformations, which can be challenging to accomplish with purely chemical methods.

A significant chemoenzymatic strategy involves the kinetic resolution of racemic epoxides using epoxide hydrolases (EHs). tandfonline.com This process allows for the separation of enantiomers, yielding enantiomerically enriched epoxides and diols. tandfonline.com For instance, various epoxide hydrolase preparations have been successfully screened to find enzymes with excellent enantioselectivity (≥95% ee) for geraniol-derived oxiranes. researchgate.net

One notable application is the asymmetric dihydroxylation of 6,7-epoxygeraniol, a related compound, which employs a yeast epoxide hydrolase. tandfonline.comtandfonline.com This enzymatic step facilitates a resolution and stereoinversion process. tandfonline.comtandfonline.com The remaining epoxide can then be chemically hydrolyzed to produce the desired diol with high enantiomeric excess. tandfonline.comtandfonline.com This highlights the synergy of using a biocatalyst for the stereoselective step followed by a chemical step to complete the synthesis.

Another avenue in chemoenzymatic synthesis involves the use of cytochrome P450 monooxygenases. researchgate.net These enzymes can perform selective epoxidation of terpenes like geraniol. researchgate.net Engineered variants of cytochrome P450 have demonstrated enhanced and specific epoxidation activity, presenting a green and sustainable alternative to traditional chemical catalysis. researchgate.net

The synthesis of related compounds, such as trans-furanoid linalool (B1675412) oxide, has also been achieved through a chemoenzymatic route. researchgate.net This process combines an enzymatic enantioselective hydrolysis of a geranyl-derived rac-epoxide with a stereoselective Tsuji-Trost reaction, demonstrating the versatility of combining biocatalysis with organometallic chemistry. researchgate.net

Table 1: Examples of Chemoenzymatic Reactions in the Synthesis of Geraniol Derivatives

| Enzyme/Catalyst | Substrate | Product | Key Feature |

| Yeast Epoxide Hydrolase | (±)-6,7-Epoxygeraniol | (6R)-6,7-Dihydroxygeraniol | Kinetic resolution and stereoinversion tandfonline.comtandfonline.com |

| Epoxide Hydrolases | Geraniol-derived oxiranes | Enantiopure diols | High enantioselectivity (≥95% ee) researchgate.net |

| Cytochrome P450 Variants | Geraniol | Epoxy geraniol | Specific epoxidation activity researchgate.net |

| Epoxide Hydrolase / Palladium catalyst | Geranyl-derived rac-epoxide | trans-Furanoid linalool oxide | Enantioselective hydrolysis and stereoselective cyclization researchgate.net |

Preparation of Labeled 2,3-Epoxy-3,7-dimethyloct-6-enol for Mechanistic Studies

Isotopic Labeling Strategies

Isotopic labeling is a crucial technique for elucidating reaction mechanisms, tracing metabolic pathways, and understanding the dynamics of molecules in biological systems. For a compound like 2,3-epoxy-3,7-dimethyloct-6-enol, introducing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) at specific positions in the molecule can provide valuable insights.

A common strategy for isotopic labeling involves using a labeled precursor in the synthesis. For instance, in the synthesis of 2,3-epoxy-3,7-dimethyloct-6-enol, one could start with isotopically labeled geraniol. The position of the label in the final product would depend on the position of the label in the starting material and the reaction mechanism.

For example, to study the mechanism of epoxidation, one could use an epoxidizing agent containing ¹⁸O. The resulting ¹⁸O-labeled epoxide would confirm the source of the oxygen atom in the epoxy ring. Similarly, using deuterated geraniol can help in understanding the stereochemistry of enzymatic or chemical reactions by tracking the position of deuterium atoms in the product using techniques like NMR spectroscopy or mass spectrometry.

While specific examples of isotopic labeling of 2,3-epoxy-3,7-dimethyloct-6-enol are not extensively detailed in the provided search results, the general principles of isotopic labeling in organic synthesis are well-established and can be applied. The choice of isotope and its position would be dictated by the specific mechanistic question being investigated.

Fluorescent or Affinity Tagging for Biological Probes

To investigate the biological interactions and localization of 2,3-epoxy-3,7-dimethyloct-6-enol, fluorescent or affinity tags can be chemically attached to the molecule, transforming it into a biological probe. These probes are instrumental in techniques like fluorescence microscopy and affinity chromatography.

Fluorescent Tagging:

A fluorescent tag is a molecule (fluorophore) that emits light upon excitation at a specific wavelength. By attaching a fluorophore to 2,3-epoxy-3,7-dimethyloct-6-enol, its movement and localization within cells or tissues can be visualized. The choice of fluorophore is critical and depends on factors like brightness, photostability, and minimal perturbation of the parent molecule's biological activity.

The synthesis of a fluorescently tagged probe would involve modifying the structure of 2,3-epoxy-3,7-dimethyloct-6-enol to include a reactive handle for attaching the fluorophore. This could be achieved by introducing a functional group like an amine or a carboxylic acid that can readily react with a commercially available fluorescent dye.

Affinity Tagging:

Affinity tagging involves attaching a molecule (an affinity tag) that has a specific binding partner. This allows for the isolation and identification of proteins or other biomolecules that interact with 2,3-epoxy-3,7-dimethyloct-6-enol. A common affinity tag is biotin (B1667282), which has an exceptionally strong and specific interaction with streptavidin.

A biotinylated probe of 2,3-epoxy-3,7-dimethyloct-6-enol could be synthesized and introduced into a biological system. After allowing time for interaction, the biotin-tagged probe and its binding partners can be captured using streptavidin-coated beads. The interacting proteins can then be identified by techniques such as mass spectrometry. The covalent linking of biotin to RNA has been employed to study the dynamic changes of biomolecules, a principle that can be extended to small molecules like epoxides. nih.gov

While specific protocols for creating fluorescent or affinity-tagged versions of 2,3-epoxy-3,7-dimethyloct-6-enol are not detailed in the search results, the general strategies of chemical modification and conjugation are widely used in chemical biology to create such probes. nih.gov The development of such tools would be invaluable for studying the biological roles and mechanisms of action of this epoxide.

Chemical Reactivity and Transformations of 2,3 Epoxy 3,7 Dimethyloct 6 Enol

Reactivity of the Epoxy Moiety in 2,3-Epoxy-3,7-dimethyloct-6-enol

The strained three-membered ether ring, the epoxide, is the most reactive site in the molecule under many conditions. Its high ring strain and the polarized C-O bonds make it susceptible to attack by a wide range of nucleophiles and prone to rearrangement under acidic or thermal conditions. mdpi.com

Ring-Opening Reactions with Nucleophiles

The ring-opening of the epoxide is a fundamental transformation, providing access to highly functionalized diol derivatives. wikipedia.org This reaction can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. acs.org

Under basic or neutral conditions, the reaction typically follows an SN2 pathway. Nucleophiles, such as organocuprates, amines, or hydrides, will attack the less sterically hindered carbon of the epoxide (C2). acs.orgnih.gov For instance, reaction with metal hydrides like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) leads to a regioselective reduction at C2, yielding the corresponding 1,3-diol. nih.gov Similarly, basic hydrolysis with aqueous hydroxide (B78521) will also proceed via SN2 attack at C2 to produce a 1,2-diol. acs.org

Acid-catalyzed ring-opening, in contrast, often proceeds with SN1 character. The acid protonates the epoxide oxygen, making it a better leaving group. The subsequent nucleophilic attack is directed to the more substituted carbon (C3), which can better stabilize the developing positive charge. Reactions with alcohols in the presence of an acid catalyst, for example, can lead to the formation of alkoxy diols. guidechem.com

The table below summarizes the outcomes of various nucleophilic ring-opening reactions on related epoxy alcohols.

| Nucleophile/Reagent | Condition | Position of Attack | Product Type |

| Hydroxide (OH⁻) | Basic (aqueous) | C2 (less substituted) | 1,2-Diol |

| Metal Hydrides (e.g., Red-Al) | Neutral/Basic | C2 (less substituted) | 1,3-Diol |

| Organocuprates (R₂CuLi) | Neutral | C2 (less substituted) | 1,3-Diol with new C-C bond |

| Amines (R₂NH) | Neutral/Basic | C2 (less substituted) | Amino alcohol |

| Alcohols (R'OH) | Acidic | C3 (more substituted) | Alkoxy diol |

Rearrangement Pathways and Byproduct Formation

Under acidic conditions, the protonated epoxide can undergo various rearrangement reactions, often competing with nucleophilic attack. These rearrangements can lead to the formation of carbonyl compounds or allylic alcohols. For instance, related 2,3-epoxy alcohols can be transformed into allylic alcohols through a reductive rearrangement process. mdpi.comrsc.org

One notable pathway involves an intramolecular hydride shift or the elimination of water after the initial ring-opening, which can lead to the formation of aldehydes or ketones. The specific products formed are highly dependent on the substrate's structure and the precise reaction conditions, including the type of acid used and the temperature. acs.org In some cases, treatment of 2,3-epoxy alcohols with systems like triphenylphosphine (B44618) and iodine can facilitate a one-pot transformation into allylic alcohols. nih.govrsc.org

Transformations Involving the Allylic Alcohol Functionality

The primary allylic alcohol at C1 provides another site for chemical modification. These transformations can be performed while retaining the epoxide ring, or in concert with its opening, leading to a diverse array of products.

Oxidation and Reduction Reactions

The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid. For example, oxidation of the structurally similar (2S,3S)-epoxygeraniol with pyridinium (B92312) dichlorochromate (PDC) yields the corresponding chiral aldehyde without affecting the epoxide or the remote double bond. libretexts.org More aggressive oxidation, for instance with chromium trioxide under certain conditions, can lead to the formation of an epoxy-ketone, although oxidation to an enone is also a possible outcome for some allylic alcohols. rsc.org

Reduction of the allylic alcohol functionality itself is less common than reactions at the epoxide. However, transformations that involve both groups are well-established. For example, the reduction of the entire epoxy alcohol moiety to a simple allylic alcohol can be achieved. Treatment with (C₅H₅)₂TiCl, generated in situ, can deoxygenate the epoxide regioselectively to yield a secondary allylic alcohol, preserving the original chirality at the carbinol center. nih.gov

Esterification and Etherification Strategies

The hydroxyl group of 2,3-Epoxy-3,7-dimethyloct-6-enol can readily undergo esterification and etherification. These reactions are often used to protect the alcohol group during subsequent transformations at other sites of the molecule. Acetylation of the alcohol, for instance, is a common protecting strategy. wikipedia.org

Evidence from downstream products reported in chemical databases indicates that the alcohol can be converted into various ethers, such as benzyl (B1604629) or methoxy (B1213986) ethers. lookchem.com For example, the formation of (2R,3R)-1-benzyloxy-3-methoxy-3,7-dimethyl-6-octene-2-ol demonstrates that both etherification of the primary alcohol and subsequent reaction at the epoxide are synthetically accessible. lookchem.com Complex amide linkages, such as N-<2-<4-<<3-Methyl-3-(4-methylpent-3-enyl)oxiranyl-2-yl>methoxy>phenyl>ethyl>benzamide, have also been reported, showcasing the versatility of the hydroxyl group as a handle for constructing more elaborate molecules. lookchem.com

The table below details representative transformations of the allylic alcohol group.

| Reaction Type | Reagent(s) | Functional Group Transformed | Product Functional Group |

| Oxidation | Pyridinium Dichlorochromate (PDC) | Primary Alcohol | Aldehyde |

| Esterification | Acetic Anhydride (Ac₂O) | Primary Alcohol | Acetate Ester |

| Etherification | Benzyl Bromide (BnBr), NaH | Primary Alcohol | Benzyl Ether |

| Deoxygenation | (C₅H₅)₂TiCl | Epoxy Alcohol | Secondary Allylic Alcohol |

Reactions at the Remote Alkene Moiety (C6-C7)

The C6-C7 double bond is generally less reactive than the epoxide ring and the allylic alcohol system, particularly towards electrophilic reagents. This difference in reactivity allows for selective transformations at other parts of the molecule while leaving the remote alkene intact.

A prime example is the Sharpless asymmetric epoxidation. When geraniol (B1671447), a related diene alcohol, is subjected to Sharpless conditions, epoxidation occurs exclusively at the allylic double bond with high enantioselectivity, demonstrating the powerful directing effect of the nearby hydroxyl group. libretexts.org The remote C6-C7 double bond does not react. This selectivity is attributed to the coordination of the allylic alcohol to the titanium catalyst, which delivers the oxidant (tert-butyl hydroperoxide) to the adjacent double bond. mdpi.comlibretexts.org Peroxy acids also show a preference for epoxidizing the allylic double bond due to hydrogen bonding with the alcohol, which directs the oxidant. wikipedia.orgyoutube.com

While the C6-C7 double bond is less reactive in these contexts, it can be targeted under specific conditions. For example, catalytic hydrogenation (e.g., with H₂/Pd-C) could potentially reduce the C6-C7 double bond, although conditions would need to be carefully chosen to avoid opening of the sensitive epoxide ring. Similarly, reactions like ozonolysis could cleave the C6-C7 bond, but this would likely require prior protection of the epoxy alcohol system to achieve selectivity.

Selective Epoxidation or Dihydroxylation of the C6-C7 Double Bond

The selective modification of the C6-C7 double bond in 2,3-Epoxy-3,7-dimethyloct-6-enol presents a synthetic challenge due to the presence of the pre-existing epoxide ring. However, this transformation is crucial for accessing a variety of polyoxygenated acyclic terpenoids. The reactivity of the alkene is influenced by steric hindrance and the electronic effects of the neighboring epoxy and hydroxyl groups.

Selective Epoxidation:

The epoxidation of the C6-C7 double bond can be achieved using various reagents, with the choice of reagent being critical to avoid unwanted reactions with the existing epoxide. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common epoxidizing agents. However, their use may lead to the opening of the existing 2,3-epoxide ring under acidic conditions. To circumvent this, buffered or less acidic epoxidation systems are preferred.

A milder and more selective approach involves the use of metal-catalyzed epoxidation reactions. For instance, vanadium-based catalysts, in conjunction with an alkyl hydroperoxide like tert-butyl hydroperoxide (TBHP), can selectively epoxidize the allylic double bond. The directing effect of the C1-hydroxyl group could potentially influence the stereoselectivity of this epoxidation.

Another promising method is the use of enzymes, such as fungal peroxygenases. These biocatalysts have demonstrated high regioselectivity in the epoxidation of polyunsaturated fatty acids, often targeting the double bond furthest from the carboxyl group. nih.gov By analogy, a suitably selected peroxygenase could potentially catalyze the selective epoxidation of the C6-C7 double bond in 2,3-Epoxy-3,7-dimethyloct-6-enol, offering a green and efficient synthetic route. nih.gov

Selective Dihydroxylation:

The dihydroxylation of the C6-C7 double bond can be accomplished using established methods. The Sharpless asymmetric dihydroxylation, employing osmium tetroxide (OsO₄) in the presence of a chiral ligand, would be a suitable method for achieving stereocontrolled dihydroxylation. The choice of the AD-mix ligand (AD-mix-α or AD-mix-β) would determine the facial selectivity of the diol formation.

Alternatively, dihydroxylation can be achieved via the corresponding epoxide. This two-step process involves the initial selective epoxidation of the C6-C7 double bond, followed by acid- or base-catalyzed hydrolysis of the newly formed epoxide to yield the corresponding diol. The regioselectivity of the epoxide opening would be governed by the reaction conditions.

| Transformation | Reagent/Catalyst | Potential Outcome | Key Considerations |

| Selective Epoxidation | m-CPBA (buffered) | Formation of 2,3;6,7-diepoxy-3,7-dimethyloctan-1-ol | Potential for 2,3-epoxide ring opening |

| Selective Epoxidation | Vanadium catalyst / TBHP | Regioselective epoxidation of the C6-C7 double bond | Influence of the C1-hydroxyl group on stereoselectivity |

| Selective Epoxidation | Fungal Peroxygenase | Biocatalytic and regioselective epoxidation | Enzyme selection and optimization |

| Asymmetric Dihydroxylation | OsO₄ / AD-mix | Stereocontrolled formation of a triol | Choice of chiral ligand dictates stereochemistry |

| Dihydroxylation via Epoxide | 1. Epoxidation 2. Hydrolysis | Formation of a triol | Regioselectivity of epoxide opening in the second step |

Cyclization and Rearrangement Studies

The presence of both an epoxide and a hydroxyl group within the same molecule makes 2,3-Epoxy-3,7-dimethyloct-6-enol a prime candidate for intramolecular cyclization and rearrangement reactions, leading to the formation of various cyclic ethers and other rearranged products. These transformations are typically initiated by the activation of the epoxide ring under acidic or basic conditions.

Acid-Catalyzed Reactions:

Under acidic conditions, the protonation of the epoxide oxygen activates the ring towards nucleophilic attack. The intramolecular attack by the C1-hydroxyl group can lead to the formation of cyclic ethers. The regioselectivity of this attack is dictated by the stability of the resulting carbocation-like transition state. According to Markovnikov's rule, the attack would preferentially occur at the more substituted C3 position, leading to the formation of a five-membered tetrahydrofuran (B95107) ring. Conversely, anti-Markovnikov opening at the C2 position would result in a six-membered tetrahydropyran (B127337) ring.

Studies on structurally similar compounds, such as the 2,3-epoxy derivatives of citral (B94496), have shown that acid-catalyzed reactions can lead to a cascade of reactions including initial oxirane ring opening, followed by isomerization and cyclization. researchgate.net In the presence of a strong acid like fluorosulfonic acid, complex rearrangements and subsequent reactions with the solvent can occur. researchgate.net

Base-Catalyzed Reactions:

In the presence of a strong base, the C1-hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an intramolecular nucleophile, attacking the epoxide ring. Similar to the acid-catalyzed pathway, the attack can occur at either C2 or C3, leading to the formation of five- or six-membered cyclic ethers. The regioselectivity in this case is primarily governed by the steric hindrance at the two carbons of the epoxide.

Rearrangements:

Apart from cyclization, 2,3-Epoxy-3,7-dimethyloct-6-enol can undergo various rearrangement reactions. For instance, treatment with a Lewis acid could induce a pinacol-type rearrangement of the epoxide, leading to the formation of a β-hydroxy ketone. Additionally, the conversion of the epoxy alcohol to a 2,3-epithio alcohol derivative via rearrangement of a dimethylthiocarbamate intermediate has been reported for other 2,3-epoxy alcohols, suggesting a potential transformation pathway for the title compound. nih.gov

| Reaction Type | Conditions | Potential Products |

| Acid-Catalyzed Cyclization | Dilute Acid | Tetrahydrofuran and/or Tetrahydropyran derivatives |

| Acid-Catalyzed Rearrangement | Strong Lewis Acid | β-hydroxy ketone |

| Base-Catalyzed Cyclization | Strong Base | Tetrahydrofuran and/or Tetrahydropyran derivatives |

| Rearrangement of Derivative | 1. Thiocarbamate formation 2. Base | 2,3-Epithio-3,7-dimethyloct-6-enol |

Derivatization Strategies for Research Purposes

Synthesis of Analogues and Prodrugs for Biological Evaluation

The structural framework of 2,3-Epoxy-3,7-dimethyloct-6-enol serves as a versatile scaffold for the synthesis of analogues and prodrugs for biological evaluation. ontosight.ai These modifications are aimed at exploring the structure-activity relationships and improving the pharmacokinetic properties of potential drug candidates.

Synthesis of Analogues:

The synthesis of analogues can be achieved by modifying the various functional groups present in the molecule. For instance, the C1-hydroxyl group can be esterified or etherified to produce a library of derivatives with varying lipophilicity and steric bulk. The epoxide ring can be opened with a variety of nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups and create a diverse set of analogues.

Furthermore, the C6-C7 double bond can be hydrogenated to yield the corresponding saturated analogue, or it can be functionalized through reactions like hydroboration-oxidation to introduce another hydroxyl group. The synthesis of epoxy analogues of other natural products, such as 3-dehydroteasterone, has demonstrated the feasibility of creating novel bioactive compounds by introducing an epoxide ring into a steroidal framework. researchgate.net

Synthesis of Prodrugs:

Prodrug strategies are often employed to enhance the delivery and bioavailability of a parent drug. For 2,3-Epoxy-3,7-dimethyloct-6-enol, the C1-hydroxyl group is an ideal handle for prodrug synthesis. It can be converted into various ester or carbonate linkages that are designed to be cleaved in vivo by metabolic enzymes, releasing the active parent compound. The choice of the promoiety can be tailored to target specific tissues or to control the rate of drug release.

| Modification Site | Reaction | Resulting Analogue/Prodrug Type |

| C1-Hydroxyl Group | Esterification/Etherification | Ester/Ether analogues |

| C1-Hydroxyl Group | Linkage to promoiety | Ester/Carbonate prodrugs |

| 2,3-Epoxide Ring | Nucleophilic ring-opening | Amino alcohol, thioether, etc. analogues |

| C6-C7 Double Bond | Hydrogenation | Saturated analogue |

| C6-C7 Double Bond | Hydroboration-oxidation | Dihydroxylated analogue |

Structural Modification for Spectroscopic Characterization

Structural modifications can be instrumental in the spectroscopic characterization of 2,3-Epoxy-3,7-dimethyloct-6-enol, particularly for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Derivatization for NMR Spectroscopy:

The formation of derivatives can aid in the assignment of signals in the ¹H and ¹³C NMR spectra. For example, the esterification of the C1-hydroxyl group with a chiral auxiliary, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used to determine the absolute configuration of the C2 stereocenter. The resulting diastereomeric esters will exhibit different chemical shifts in their NMR spectra, which can be correlated to the absolute stereochemistry.

Acetylation of the C1-hydroxyl group can also be useful. The downfield shift of the proton and carbon signals associated with the C1 position upon acetylation can help in confirming their assignments.

Derivatization for X-ray Crystallography:

Obtaining single crystals of a low-melting or oily compound like 2,3-Epoxy-3,7-dimethyloct-6-enol can be challenging. ontosight.ai Derivatization with a rigid and crystalline moiety can facilitate crystallization. For instance, the reaction of the C1-hydroxyl group with a heavy-atom-containing reagent, such as p-bromobenzoyl chloride, can produce a crystalline derivative that is suitable for X-ray diffraction analysis. The presence of the heavy bromine atom also aids in solving the phase problem during the structure determination process.

| Spectroscopic Technique | Derivatization Strategy | Purpose |

| NMR Spectroscopy | Esterification with Mosher's acid | Determination of absolute configuration at C2 |

| NMR Spectroscopy | Acetylation of C1-hydroxyl | Confirmation of signal assignments |

| X-ray Crystallography | Esterification with p-bromobenzoyl chloride | Facilitate crystallization and solve phase problem |

Advanced Analytical Methodologies in Research on 2,3 Epoxy 3,7 Dimethyloct 6 Enol

Chromatographic Methods for Separation and Purification in Research

Chromatography is essential for separating 2,3-Epoxy-3,7-dimethyloct-6-enol from complex mixtures, such as reaction products or natural extracts, prior to its analysis.

GC-MS is the premier analytical method for volatile and semi-volatile compounds like 2,3-Epoxy-3,7-dimethyloct-6-enol. In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, where it is fragmented and detected. nist.gov The combination of the retention time from the GC and the mass spectrum from the MS provides a highly confident identification. nih.gov This method is widely used to confirm the purity of synthetic batches and to detect the compound in essential oils and other natural sources.

For analyzing 2,3-Epoxy-3,7-dimethyloct-6-enol in complex, non-volatile matrices (e.g., biological fluids or environmental samples), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. sigmaaldrich.com

Liquid Chromatography (LC): LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. This allows for the analysis of samples without the need for high-temperature vaporization, which could degrade thermally sensitive molecules.

Tandem Mass Spectrometry (MS/MS): This technique adds another layer of specificity. The first mass spectrometer selects the parent ion of the target compound (e.g., m/z 171, the [M+H]⁺ ion). This selected ion is then fragmented in a collision cell, and the second mass spectrometer analyzes the resulting product ions. Monitoring a specific precursor-to-product ion transition is highly selective and sensitive, minimizing interferences from the sample matrix and allowing for accurate quantification even at very low concentrations. eurl-pesticides.eu

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a crucial step in asymmetric synthesis, providing a measure of the stereoselectivity of a reaction. For 2,3-Epoxy-3,7-dimethyloct-6-enol, chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), stands as a primary analytical tool. heraldopenaccess.us

Chiral GC has proven to be a highly effective method for the separation and quantification of the enantiomers of volatile compounds like epoxygeraniol. This technique typically utilizes capillary columns coated with a chiral stationary phase (CSP). Modified cyclodextrins are among the most common and effective CSPs for this purpose. gcms.czsigmaaldrich.com The enantiomers of the analyte interact diastereomerically with the chiral environment of the column, leading to different retention times and allowing for their separation. gcms.cz

The selection of the specific cyclodextrin (B1172386) derivative and the chromatographic conditions are critical for achieving baseline separation. For instance, permethylated beta-cyclodextrin (B164692) derivatives have shown broad applicability in separating a variety of chiral molecules. gcms.cz The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Illustrative Chiral GC-FID Conditions for Analysis of Related Terpenoid Epoxides

| Parameter | Value |

|---|---|

| Column | Rt-βDEXsm (30m x 0.32mm ID, 0.25µm) |

| Oven Program | 40°C (1 min hold), ramp at 2°C/min to 230°C (3 min hold) |

| Carrier Gas | Hydrogen |

| Flow Rate | 80 cm/sec (set at 40°C) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 220°C |

Note: This table presents typical conditions for chiral separation of related compounds and serves as a starting point for method development for 2,3-Epoxy-3,7-dimethyloct-6-enol. gcms.cz

Chiral HPLC is another powerful technique for ee determination. nih.gov It can be performed using either a chiral stationary phase, where the separation mechanism is similar to chiral GC, or by using a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. Furthermore, HPLC systems can be coupled with chiroptical detectors, such as circular dichroism detectors, which can provide information on both the enantiomeric ratio and the absolute configuration. heraldopenaccess.usuma.es

Advanced Characterization Techniques for Stereochemical Assignments

Beyond determining the ratio of enantiomers, establishing the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral molecule is a fundamental aspect of its characterization. For 2,3-Epoxy-3,7-dimethyloct-6-enol, this is achieved through a combination of advanced spectroscopic and crystallographic methods.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed map of electron density, from which the precise positions of atoms can be determined.

For molecules that are oils or difficult to crystallize directly, such as 2,3-Epoxy-3,7-dimethyloct-6-enol, a common strategy is to synthesize a crystalline derivative. nih.gov This involves reacting the parent compound with a reagent that introduces functionalities promoting crystallization, such as a p-nitrobenzoyl group or other aromatic moieties. The absolute configuration of the derivative, once determined by X-ray analysis, can then be reliably correlated back to the original epoxy alcohol. While this is a well-established and powerful technique in natural product synthesis and stereochemical assignment, specific published examples of X-ray crystallographic data for derivatives of 2,3-Epoxy-3,7-dimethyloct-6-enol are not readily found in broad literature searches. nih.govbeilstein-journals.orgbeilstein-journals.org The application of this method remains a viable and definitive, albeit resource-intensive, approach for unambiguous stereochemical assignment.

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive methods for assigning the absolute configuration of chiral molecules in solution.

ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive or negative bands (Cotton effects), is highly sensitive to the stereochemistry of the molecule. For chiral epoxy alcohols like 2,3-Epoxy-3,7-dimethyloct-6-enol, which may lack a strong chromophore for direct analysis, several approaches can be employed.

One advanced method involves the use of a "porphyrin tweezer." In this technique, the epoxy alcohol is complexed with a chiral zinc-porphyrin host molecule. The interaction induces a specific helicity in the porphyrin chromophores, resulting in a strong and predictable Exciton-Coupled Circular Dichroism (ECCD) signal. The sign of the observed Cotton effect in the ECCD spectrum can be directly related to the absolute configuration of the bound epoxy alcohol, providing a non-empirical and highly sensitive microscale method for assignment without the need for chemical derivatization. msu.edu

Another approach involves comparing the experimental ECD spectrum with spectra predicted by quantum-mechanical calculations (e.g., time-dependent density functional theory, TD-DFT). Alternatively, the absolute configuration can be determined by correlating the ECD spectrum of the target molecule with that of a structurally related compound whose absolute configuration has already been established, for instance, by X-ray crystallography. nih.gov This is particularly useful for series of related compounds like epoxythymols, where the ECD Cotton effect can be reliably linked to a specific stereocenter. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,3-Epoxy-3,7-dimethyloct-6-enol |

| Epoxygeraniol |

| Linalool (B1675412) oxides |

| p-Nitrobenzoyl derivative |

| Epoxythymols |

Biological Function and Mechanistic Studies of 2,3 Epoxy 3,7 Dimethyloct 6 Enol

Roles in Interspecies Communication and Signaling

The investigation into 2,3-Epoxy-3,7-dimethyloct-6-enol reveals its significance in the intricate world of chemical communication between different species. As a semiochemical, it plays a crucial role in mediating interactions and conveying information.

Investigation as a Semiochemical or Pheromone Component/Precursor

2,3-Epoxy-3,7-dimethyloct-6-enol has been identified as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. While it is sometimes referred to as 2,3-Epoxygeraniol, it is important to note the distinction in their chemical structures. This compound is known to be utilized by various species of euglossine bees, also known as orchid bees.

Research has shown that 2,3-Epoxygeraniol acts as an attractant for several species within the Euglossa genus. pherobase.com This suggests its role as a kairomone, a type of semiochemical that benefits the receiver but not the emitter. In the context of orchid bees, the compound is often found in the fragrances of orchids, which the male bees collect and store.

While the direct role of 2,3-Epoxy-3,7-dimethyloct-6-enol as a pheromone is a subject of ongoing research, its function as a precursor to pheromones is a plausible area of investigation. Pheromones are chemical signals used for communication within the same species. The metabolic pathways that could potentially convert this compound into active pheromonal components are a key area of study in understanding its full biological significance.

Table 1: Investigated Roles of 2,3-Epoxy-3,7-dimethyloct-6-enol in Interspecies Communication

| Role | Description | Investigated Species (Example) |

| Semiochemical (Attractant) | Acts as a chemical cue that attracts other species. | Euglossine bees (e.g., Euglossa cognata, Euglossa imperialis) pherobase.com |

| Potential Pheromone Precursor | May be chemically modified by an organism to produce a pheromone. | Further research is needed to confirm this role in specific species. |

Receptor Binding Studies and Olfactory Responses

The detection of 2,3-Epoxy-3,7-dimethyloct-6-enol by insects is mediated by specialized olfactory receptors located in their antennae. While specific receptor binding studies for this exact compound are not extensively detailed in the provided search results, the general mechanism of olfaction in insects provides a framework for understanding this process.

When molecules of 2,3-Epoxy-3,7-dimethyloct-6-enol enter the sensory hairs (sensilla) on an insect's antenna, they bind to odorant-binding proteins (OBPs). These proteins transport the hydrophobic odorant molecules through the aqueous lymph of the sensilla to the olfactory receptors (ORs) on the dendrites of olfactory sensory neurons (OSNs).

The binding of the epoxy compound to a specific OR triggers a conformational change in the receptor, leading to the opening of an ion channel. This influx of ions generates an electrical signal that is transmitted to the antennal lobe of the insect's brain. The brain then processes this information, leading to a behavioral response, such as attraction towards the source of the compound. The specificity of the olfactory response is determined by which of the many ORs are activated by the compound.

Cellular and Molecular Interactions of 2,3-Epoxy-3,7-dimethyloct-6-enol

The biological effects of 2,3-Epoxy-3,7-dimethyloct-6-enol are rooted in its interactions with cellular and molecular components. Research in this area aims to uncover the specific enzymes and pathways that are modulated by this compound.

Enzyme Inhibition or Activation Studies

Currently, there is limited specific information available from the search results regarding the direct inhibition or activation of enzymes like soluble epoxide hydrolase by 2,3-Epoxy-3,7-dimethyloct-6-enol. However, the presence of an epoxy group in its structure suggests potential interactions with epoxide hydrolases. These enzymes are known to metabolize epoxides by adding a water molecule to open the epoxide ring, forming a diol. This process is generally a detoxification pathway.

Further research is required to determine if 2,3-Epoxy-3,7-dimethyloct-6-enol acts as a substrate or an inhibitor for soluble epoxide hydrolases or other enzymes. Such studies would be crucial in understanding its metabolic fate and biological activity within an organism.

Target Identification and Mechanism of Action Elucidation

The precise molecular targets and the detailed mechanism of action of 2,3-Epoxy-3,7-dimethyloct-6-enol are not fully elucidated in the provided search results. Identifying the specific proteins or other biomolecules that this compound interacts with is a critical step in understanding its physiological and ecological effects.

Future research in this area would likely involve techniques such as affinity chromatography, where the compound is used as a bait to isolate its binding partners from a cell lysate. Once potential targets are identified, further biochemical and genetic studies would be necessary to validate these interactions and to understand how they lead to the observed biological responses.

Physiological and Ecological Impact Investigations

The physiological and ecological impacts of 2,3-Epoxy-3,7-dimethyloct-6-enol are a consequence of its roles in chemical communication and its molecular interactions.

From a physiological standpoint, the detection of this compound by an insect's olfactory system can trigger a cascade of neuronal events leading to specific behaviors, such as foraging or mating. The metabolic processing of this compound can also have physiological consequences, depending on the nature of the metabolites produced.

Ecologically, the role of 2,3-Epoxy-3,7-dimethyloct-6-enol as a semiochemical has significant implications for population dynamics and community structure. For example, its function as an attractant for orchid bees is essential for the pollination of certain orchid species, highlighting a classic example of co-evolution. The presence and concentration of this compound in the environment can, therefore, influence the distribution and abundance of both the plant and insect species involved in this interaction.

Furthermore, studies on related compounds, such as (Z/E)-3,7-dimethyl-2,6-octadienamide and its 6,7-epoxy analogues, have shown fungicidal activities against certain plant pathogens like Rhizoctonia solani and Fusarium graminearum. mdpi.com This suggests that 2,3-Epoxy-3,7-dimethyloct-6-enol and similar compounds could have a broader ecological role in plant defense against fungal infections.

Table 2: Summary of Potential Physiological and Ecological Impacts

| Impact Area | Description |

| Physiological | Triggers specific behavioral responses in insects through olfactory signaling. Potential for metabolic effects following enzymatic processing. |

| Ecological | Mediates plant-insect interactions, such as pollination. pherobase.com May influence the distribution and abundance of interacting species. Potential role in plant defense against pathogens. mdpi.com |

Behavioral Assays in Model Organisms (e.g., insect response)

No specific studies detailing the behavioral responses of insects to 2,3-Epoxy-3,7-dimethyloct-6-enol were identified.

Influence on Plant-Insect Interactions or Microbial Ecology

No specific research was found that investigates the role of this compound in mediating interactions between plants and insects or its impact on microbial ecosystems.

Consequently, the creation of data tables and detailed research findings as requested is not feasible.

Metabolic Pathways and Biotransformations of 2,3 Epoxy 3,7 Dimethyloct 6 Enol

Enzymatic Biotransformation of 2,3-Epoxy-3,7-dimethyloct-6-enol

The enzymatic biotransformation of 2,3-Epoxy-3,7-dimethyloct-6-enol is expected to proceed through several key pathways, primarily involving oxidative, hydrolytic, and conjugation reactions.

Oxidation: The primary route of oxidative metabolism for many terpenes is mediated by the cytochrome P450 (CYP) monooxygenase system, a superfamily of heme-containing enzymes. nih.govuni-hannover.deuni-hannover.denih.gov These enzymes are capable of catalyzing a variety of reactions, including hydroxylation, epoxidation, and demethylation. nih.gov For 2,3-Epoxy-3,7-dimethyloct-6-enol, further oxidation could occur at various positions on the molecule. For instance, the allylic methyl groups or the carbon adjacent to the alcohol could be hydroxylated. The primary alcohol group could also be oxidized to an aldehyde and then a carboxylic acid, a common metabolic fate for compounds like geraniol (B1671447). ontosight.airesearchgate.netfrontiersin.orgnih.gov

Reduction: Reduction reactions are less common for this class of compounds but could potentially involve the saturation of the double bond, although this is a less favored pathway compared to oxidation and hydrolysis.

Hydrolysis: The epoxide ring is a key functional group that is susceptible to enzymatic hydrolysis. Epoxide hydrolases (EHs) are enzymes that catalyze the trans-addition of water to an epoxide, resulting in the formation of a vicinal diol. nih.govnih.govnih.govnih.gov This reaction is a critical detoxification pathway for potentially reactive epoxides. Both microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) are known to act on a wide range of epoxide substrates. nih.govnih.gov Therefore, the hydrolysis of 2,3-Epoxy-3,7-dimethyloct-6-enol to the corresponding 2,3-dihydroxy-3,7-dimethyloct-6-enol is a highly probable metabolic step.

Following Phase I metabolism, the resulting metabolites, which now possess functional groups like hydroxyl or carboxyl groups, can undergo Phase II conjugation reactions.

Glucuronidation: The primary and any newly formed secondary or tertiary alcohol groups, as well as carboxylic acid moieties, are susceptible to conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and significantly increases the water solubility of the metabolite, preparing it for urinary or biliary excretion. The excretion of linalool (B1675412), a structurally related terpene, as a glucuronide has been documented. nih.gov

Sulfation: Sulfotransferases (SULTs) can catalyze the conjugation of hydroxyl groups with a sulfonate group, another mechanism to increase water solubility and facilitate elimination.

Glutathione (B108866) Conjugation: The epoxide ring is an electrophilic center and can react with the nucleophilic thiol group of glutathione (GSH). researchgate.netwashington.edu This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). researchgate.netnih.gov This conjugation is a major detoxification pathway for many epoxides, leading to the formation of a glutathione conjugate that can be further metabolized to mercapturic acid and excreted in the urine. nih.gov

Identified and Postulated Metabolites: While specific metabolites of 2,3-Epoxy-3,7-dimethyloct-6-enol have not been explicitly identified in the literature, based on the metabolic pathways of similar compounds, a range of metabolites can be postulated.

| Metabolite | Metabolic Pathway | Enzyme Family |

| 2,3-Dihydroxy-3,7-dimethyloct-6-enol | Epoxide Hydrolysis | Epoxide Hydrolase (EH) |

| 2,3-Epoxy-3,7-dimethyloct-6-en-1-oic acid | Oxidation of primary alcohol | Alcohol Dehydrogenase, Aldehyde Dehydrogenase |

| 8-Hydroxy-2,3-epoxy-3,7-dimethyloct-6-enol | Hydroxylation | Cytochrome P450 (CYP) |

| Glutathione conjugate of 2,3-Epoxy-3,7-dimethyloct-6-enol | Glutathione Conjugation | Glutathione S-Transferase (GST) |

| Glucuronide conjugate of 2,3-Epoxy-3,7-dimethyloct-6-enol | Glucuronidation | UDP-glucuronosyltransferase (UGT) |

In Vivo and In Vitro Metabolic Fate Studies

To definitively determine the metabolic fate of 2,3-Epoxy-3,7-dimethyloct-6-enol, in vivo and in vitro studies are essential. Such studies provide insights into the metabolic profile of a compound within a biological system and help identify the specific enzymes responsible for its biotransformation.

Metabolic profiling involves the systematic identification and quantification of metabolites in biological samples such as urine, feces, and plasma following the administration of the parent compound. iu.edunih.govnih.gov In vivo studies in animal models, such as rats or mice, are commonly employed to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. researchgate.netnih.govresearchgate.net For instance, studies on geraniol in rats have identified various urinary metabolites, including oxidized and conjugated forms. frontiersin.orgnih.gov Similarly, in vivo studies on linalool have shown its excretion as glucuronides. nih.gov

In vitro systems, such as liver microsomes, hepatocytes, and recombinant enzymes, are powerful tools for elucidating specific metabolic pathways. Liver microsomes are rich in CYP enzymes and UGTs, making them suitable for studying Phase I and some Phase II reactions. wikipedia.org For example, the metabolism of linalool by human cytochrome P450 enzymes has been studied in vitro, revealing the formation of hydroxylated and epoxidized products. nih.gov

The identification of the specific enzymes responsible for the metabolism of 2,3-Epoxy-3,7-dimethyloct-6-enol is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in its metabolism.

Cytochrome P450 Isoforms: Various CYP isoforms, such as those from the CYP2 and CYP3A families, are known to be involved in the metabolism of terpenes. wikipedia.org For example, CYP2D6 has been shown to catalyze the epoxidation of linalool. nih.gov In vitro studies using a panel of recombinant human CYP enzymes can pinpoint the specific isoforms responsible for the oxidation of 2,3-Epoxy-3,7-dimethyloct-6-enol.

Epoxide Hydrolases: Both microsomal and soluble epoxide hydrolases are candidates for the hydrolysis of the epoxide ring. nih.govnih.govnih.govnih.gov The use of specific inhibitors for these enzymes in in vitro systems can help determine their relative contribution to the diol formation.

Conjugating Enzymes: Specific isoforms of UGTs and SULTs responsible for the conjugation of the parent compound and its metabolites can be identified using recombinant enzymes or human liver cytosol and microsomes. Similarly, the role of different GST isoforms in glutathione conjugation can be investigated. researchgate.netnih.gov

Summary of Key Enzymes in Terpenoid Metabolism:

| Enzyme Family | Function | Examples of Terpenoid Substrates |

| Cytochrome P450 (CYP) | Oxidation, Hydroxylation, Epoxidation | Geraniol, Linalool, Limonene uni-hannover.deuni-hannover.deontosight.ainih.gov |

| Epoxide Hydrolase (EH) | Hydrolysis of epoxides | Limonene oxide, various fatty acid epoxides nih.govnih.govnih.govresearchgate.netresearchgate.net |

| Alcohol Dehydrogenase (ADH) | Oxidation of alcohols to aldehydes | Geraniol nih.gov |

| Aldehyde Dehydrogenase (ALDH) | Oxidation of aldehydes to carboxylic acids | Geranial (from Geraniol) ontosight.ai |

| UDP-glucuronosyltransferase (UGT) | Glucuronidation of hydroxyl and carboxyl groups | Linalool, Geraniol metabolites researchgate.netnih.gov |

| Glutathione S-Transferase (GST) | Conjugation of epoxides with glutathione | Various epoxides researchgate.netnih.govnih.gov |

Structure Activity Relationship Sar Investigations of 2,3 Epoxy 3,7 Dimethyloct 6 Enol and Its Analogues

Design and Synthesis of 2,3-Epoxy-3,7-dimethyloct-6-enol Analogues for SAR

The design of analogues of 2,3-Epoxy-3,7-dimethyloct-6-enol for SAR studies typically involves modifications at several key positions: the epoxide ring, the C6-C7 double bond, and the primary alcohol function. The synthesis of these analogues often starts from commercially available precursors like geraniol (B1671447) or nerol (B1678202). mdpi.com

One common strategy is the epoxidation of the double bond at the 2,3-position of geraniol or nerol to yield the parent compound, 2,3-Epoxy-3,7-dimethyloct-6-enol. ontosight.ai Further modifications can then be introduced. For instance, a series of (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives and their 6,7-epoxy analogues have been synthesized to explore the impact of replacing the alcohol with an amide moiety and the effect of epoxidation at the 6,7-position on fungicidal activity. mdpi.com The synthetic approach involved a two-step oxidation of geraniol or nerol to the corresponding carboxylic acids, followed by amidation and subsequent epoxidation. mdpi.com

Another approach involves the synthesis of analogues with modifications to the epoxide ring itself. For example, the synthesis of pyrazole (B372694) analogues from related chalcones has been explored, where the epoxide ring is replaced by a pyrazole ring. nih.gov This type of modification dramatically alters the electronic and steric properties of the molecule.

The following table provides examples of synthetic strategies for creating analogues of epoxy-monoterpenoids, which can be applied to 2,3-Epoxy-3,7-dimethyloct-6-enol.

| Precursor | Reagents and Conditions | Product Type | Reference |

| Geraniol/Nerol | 1. Dess-Martin periodinane, 2. NaClO2, NaH2PO4 | (Z/E)-3,7-dimethyl-2,6-octadienoic acid | mdpi.com |

| (Z/E)-3,7-dimethyl-2,6-octadienoic acid | 1. (COCl)2, 2. Various amines | (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives | mdpi.com |

| (Z/E)-3,7-dimethyl-2,6-octadienamides | m-Chloroperoxybenzoic acid (mCPBA) | 6,7-Epoxy analogues | mdpi.com |

| Chalcones | 1. H2O2, NaOH; 2. Hydrazine | Epoxide and Pyrazole analogues | nih.gov |

These synthetic routes allow for the systematic variation of the chemical structure, which is the foundation of any SAR study.

Elucidation of Pharmacophore and Active Moieties

The epoxide group is a known reactive functional group that can interact with nucleophilic residues in biological targets, such as amino acid side chains in enzymes or receptors. researchgate.net This reactivity is often central to the biological effects of epoxides. For instance, in the context of juvenile hormone mimics, the epoxide moiety is a critical feature for activity. nih.gov

Studies on related epoxy compounds, such as certain juvenile hormone mimics, have shown that the presence and position of the epoxide are crucial. For example, epoxidation of nonadienyl derivatives of isoprenoid-based compounds showed excellent activity against the house fly, Musca domestica. nih.gov This suggests that the oxirane ring is a key component of the pharmacophore for this type of activity.

Based on the available information for related compounds, the key pharmacophoric features for the biological activity of 2,3-Epoxy-3,7-dimethyloct-6-enol analogues can be summarized as:

An electrophilic epoxide ring: Essential for covalent or non-covalent interactions with the biological target.

A lipophilic terpenoid backbone: Facilitates membrane permeability and hydrophobic interactions within the binding site.

A terminal functional group (e.g., alcohol or amide): Can participate in hydrogen bonding and influence solubility and metabolic stability.

Specific stereochemistry: The spatial arrangement of the substituents around the chiral centers can significantly impact biological activity.

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems are themselves chiral. 2,3-Epoxy-3,7-dimethyloct-6-enol has two stereocenters at the C2 and C3 positions of the epoxide ring, leading to the possibility of four stereoisomers (RR, SS, RS, and SR). The spatial arrangement of the epoxide ring and the hydroxymethyl group relative to the rest of the molecule can significantly influence how the molecule interacts with its biological target.

Studies on other chiral epoxides have demonstrated the profound impact of stereoisomerism on biological activity. For example, the two diastereoisomers of 3-bromo-1,2-epoxycyclohexane exhibit significantly different mutagenic activities. nih.gov The trans isomer was found to be 2.5 times more mutagenic than the cis isomer. This difference was not attributed to their intrinsic electrophilic reactivity but rather to stereospecific interactions with detoxifying enzymes. nih.gov

Similarly, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding is crucial for the observed biological effect. mdpi.com For the methyl ester derivatives, the (5R, αR) enantiomer was approximately 10-fold less potent than the (5S, αS) isomer, while the diastereoisomers were inactive. mdpi.com

These findings strongly suggest that the different stereoisomers of 2,3-Epoxy-3,7-dimethyloct-6-enol are likely to exhibit distinct biological activities. The precise influence of each stereoisomer would depend on the specific biological target and would require experimental testing of the separated, pure stereoisomers.

The following table illustrates the impact of stereochemistry on the biological activity of a related compound.

| Compound | Stereochemistry | Biological Activity (Relative Potency) | Reference |

| 3-Br-acivicin methyl ester | (5S, αS) | ++++ | mdpi.com |

| 3-Br-acivicin methyl ester | (5R, αR) | + | mdpi.com |

| 3-Br-acivicin methyl ester | Diastereoisomers | Inactive | mdpi.com |

This data highlights the critical importance of controlling and defining the stereochemistry in the design and evaluation of bioactive compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

For monoterpenoids, including analogues of 2,3-Epoxy-3,7-dimethyloct-6-enol, QSAR studies have been employed to predict their insecticidal activity. iastate.edunih.gov These studies typically involve calculating a variety of molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.

A QSAR study on the insecticidal activity of monoterpenoids against the housefly revealed that electronic characteristics play a significant role in toxicity. iastate.edu The model for alicyclic monoterpenoids utilized an electrotopological state descriptor, indicating that increased electron accessibility correlates with higher toxicity. iastate.edu This suggests that electrostatic interactions are important for the binding of these compounds to their target site. The model also incorporated a GETAWAY (GEometry, Topology, and Atomic Weights AssemblY) descriptor, which accounts for the molecule's shape and size, implying an optimal steric requirement for activity. iastate.edu

Another QSAR model developed for a range of terpenoids against Vibrio fischeri also demonstrated good predictive power, with high correlation coefficients for both the training and test sets. nih.gov

While a specific QSAR model for 2,3-Epoxy-3,7-dimethyloct-6-enol is not available in the reviewed literature, the principles from these related studies can be applied. A QSAR model for a series of its analogues would likely include descriptors such as:

Topological descriptors: To describe the molecular branching and connectivity.

Geometric descriptors (e.g., GETAWAY): To capture the 3D shape and size of the molecule.

Electronic descriptors (e.g., Mulliken populations, electrotopological state indices): To quantify the electronic properties, particularly around the epoxide ring.

Hydrophobicity descriptors (e.g., LogP): To model the compound's ability to cross biological membranes.

The development of a robust QSAR model for 2,3-Epoxy-3,7-dimethyloct-6-enol analogues would be a valuable tool for prioritizing the synthesis of new derivatives with potentially enhanced biological activity.

Computational and Theoretical Chemistry Studies of 2,3 Epoxy 3,7 Dimethyloct 6 Enol

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 2,3-Epoxy-3,7-dimethyloct-6-enol is not static; due to the presence of multiple rotatable single bonds, the molecule can exist in various spatial arrangements known as conformations. Conformational analysis is a computational method used to identify the stable conformers of a molecule and to map their relative energies, creating an energy landscape.

The conformational space of 2,3-Epoxy-3,7-dimethyloct-6-enol is expected to be complex due to the flexibility of its octenol chain. Computational approaches, such as molecular mechanics (MM) force fields (e.g., MM3) or more accurate quantum mechanical methods like Density Functional Theory (DFT), are employed to explore this landscape. A systematic search for stable conformers involves rotating the bonds and calculating the energy of each resulting structure. For a structurally related monoterpenoid, linalool (B1675412), a comprehensive conformational search revealed a multitude of low-energy conformers, indicating a complex energy landscape. nih.gov A similar complexity is anticipated for 2,3-Epoxy-3,7-dimethyloct-6-enol.

The stability of each conformer is influenced by a combination of factors including steric hindrance between bulky groups, intramolecular hydrogen bonding involving the hydroxyl group and the epoxide oxygen, and torsional strain along the carbon backbone. The most stable conformers are those that minimize these unfavorable interactions. The relative energies of these conformers can be used to determine their population distribution at a given temperature using the Boltzmann distribution.

Table 1: Representative Conformational Energy Data for a Related Terpenoid (Linalool)

| Conformer | Relative Steric Energy (kcal/mol) | Population at 298 K (%) |

| 1 | 0.00 | 25.0 |

| 2 | 0.50 | 15.2 |

| 3 | 1.00 | 9.2 |

| 4 | 1.50 | 5.6 |

| 5 | 2.00 | 3.4 |

This table presents hypothetical data based on the known complexity of linalool's conformational landscape to illustrate the expected distribution of conformers for a flexible monoterpenoid alcohol. The actual values for 2,3-Epoxy-3,7-dimethyloct-6-enol would require specific computational studies.

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the reactivity of the epoxide ring in 2,3-Epoxy-3,7-dimethyloct-6-enol. The epoxide group is known to undergo ring-opening reactions under both acidic and basic conditions, and theoretical models can predict the most likely reaction pathways and the structures of the transition states involved.

Using methods like DFT, the potential energy surface of a reaction can be mapped out. This allows for the identification of the minimum energy pathway from reactants to products, which proceeds through a high-energy transition state. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.